KRAS G12D inhibitor 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12D inhibitor 14 is a small molecule inhibitor specifically designed to target the KRAS G12D mutation, which is one of the most common oncogenic mutations found in various cancers, including pancreatic, colorectal, and non-small cell lung cancers . This mutation results in the substitution of glycine with aspartate at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 14 involves multiple steps, including the formation of key intermediates and final coupling reactions. Common reaction conditions include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound . This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
KRAS G12D inhibitor 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations . Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the best results .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that may enhance or alter its biological activity .
Scientific Research Applications
KRAS G12D inhibitor 14 has a wide range of scientific research applications, including:
Mechanism of Action
KRAS G12D inhibitor 14 exerts its effects by binding to the KRAS G12D mutant protein and inhibiting its activity . This binding disrupts the interaction between KRAS G12D and its downstream effectors, such as RAF1, thereby blocking the activation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway . The inhibition of these pathways leads to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Several other compounds have been developed to target KRAS mutations, including:
MRTX1133: A potent KRAS G12D inhibitor with high selectivity and efficacy.
TH-Z835: Another KRAS G12D inhibitor that disrupts KRAS-CRAF interaction.
SHR1127: An orally bioavailable KRAS G12D inhibitor with excellent cellular activity and selectivity.
Uniqueness of KRAS G12D Inhibitor 14
This compound is unique due to its specific binding affinity for the KRAS G12D mutant, its ability to disrupt key signaling pathways, and its potential for therapeutic application in cancers with this mutation . Its distinct chemical structure and binding mechanism set it apart from other KRAS inhibitors .
Biological Activity
KRAS mutations, particularly the G12D variant, are prevalent in various cancers, notably pancreatic ductal adenocarcinoma (PDAC). The development of targeted inhibitors has become a focal point in cancer therapy. This article examines the biological activity of KRAS G12D inhibitor 14 , also known as ACA-14, focusing on its mechanism of action, efficacy in preclinical models, and potential therapeutic implications.
ACA-14 functions primarily by inhibiting nucleotide exchange and disrupting the binding of KRAS to its effectors. It has been shown to:
- Modulate Nucleotide Exchange: ACA-14 decreases both intrinsic and SOS-mediated GDP/GTP exchange reactions in a dose-dependent manner, with effective concentrations (EC50) of approximately 3.8 µM and 2.1 µM, respectively .
- Inhibit Effector Binding: The compound reduces the affinity between KRAS and its effector c-Raf, which is critical for downstream signaling in the MAPK pathway. This inhibition occurs through direct binding to KRAS, targeting specific residues that facilitate effector interaction .
Efficacy in Preclinical Models
The efficacy of ACA-14 has been evaluated across various models:
- Cell Line Studies:
-
Animal Models:
- In xenograft models of PDAC, ACA-14 induced substantial tumor regression and apoptosis in KRAS G12D-mutant tumors. The treatment led to changes in the tumor microenvironment, including alterations in fibroblast and macrophage populations .
- Notably, T-cell involvement was crucial for the full antitumor effect, suggesting that immunomodulation may play a role in its therapeutic efficacy .
Comparative Analysis with Other Inhibitors
The table below summarizes key characteristics of ACA-14 compared to other notable KRAS G12D inhibitors such as MRTX1133:
Compound | Type | Affinity (Kd) | Efficacy | Mechanism |
---|---|---|---|---|
ACA-14 | Noncovalent | ~6 µM | Significant tumor regression | Disrupts effector binding |
MRTX1133 | Noncovalent | ~0.5 µM | Complete remissions in models | Directly inhibits KRAS signaling |
Compound 3 | Noncovalent | Sub-nanomolar | Strong anti-tumor activity | Targets switch II pocket |
Case Studies
Recent studies have highlighted the potential of ACA-14 and similar inhibitors:
- In a study involving PDAC models, ACA-14 was shown to significantly impact tumor growth dynamics when combined with immunotherapeutic agents .
- Another case demonstrated that dual inhibition strategies involving ACA-14 could enhance therapeutic outcomes by targeting both KRAS and associated signaling pathways .
Properties
Molecular Formula |
C20H19F3N4OS |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-(2,5-diazabicyclo[2.2.2]octan-2-yl)-6-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H19F3N4OS/c1-28-16-5-2-11(20(21,22)23)6-14(16)17-7-15-18(25-10-26-19(15)29-17)27-9-12-3-4-13(27)8-24-12/h2,5-7,10,12-13,24H,3-4,8-9H2,1H3 |
InChI Key |
DYYANULKLUNJSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC3=C(N=CN=C3S2)N4CC5CCC4CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.